4-Cyanophenyl 4-(3-butenyloxy)benzoate synthesis pathway
4-Cyanophenyl 4-(3-butenyloxy)benzoate synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Cyanophenyl 4-(3-Butenyloxy)benzoate
Abstract
This technical guide provides a comprehensive, research-grade overview of a robust synthetic pathway for 4-cyanophenyl 4-(3-butenyloxy)benzoate, a molecule of interest in materials science, particularly in the development of liquid crystals.[1][2] The synthesis is presented as a multi-step process, beginning with the preparation of two key precursors: 4-(3-butenyloxy)benzoic acid and 4-cyanophenol. The guide details a strategic approach involving the protection of functional groups, a classic Williamson ether synthesis, and a final, efficient esterification step. Each stage is accompanied by a thorough explanation of the underlying chemical principles, causality behind experimental choices, and detailed, step-by-step laboratory protocols. This document is intended for researchers and scientists in organic synthesis and drug development, providing the necessary framework for the successful replication and potential optimization of this synthetic route.
Overall Synthetic Scheme
The synthesis of 4-cyanophenyl 4-(3-butenyloxy)benzoate is achieved through a convergent three-part strategy. First, methyl 4-hydroxybenzoate is alkylated via a Williamson ether synthesis, followed by saponification to yield the carboxylic acid precursor. Concurrently, 4-cyanophenol is prepared. Finally, the two precursors are coupled using a Steglich esterification to form the target molecule.
Caption: Overall synthetic pathway for 4-cyanophenyl 4-(3-butenyloxy)benzoate.
Part 1: Synthesis of Precursor 1: 4-(3-Butenyloxy)benzoic Acid
Principle and Strategy
The synthesis of the butenyloxy-substituted benzoic acid is most effectively accomplished via the Williamson ether synthesis, a reliable and versatile method for forming ethers from an alkoxide and an alkyl halide.[3][4] A critical strategic decision is the choice of starting material. While one could start with 4-hydroxybenzoic acid, the presence of the acidic carboxylic proton would interfere with the basic conditions required for the ether synthesis by neutralizing the base needed to form the phenoxide. Therefore, the synthesis commences with an ester-protected version, methyl 4-hydroxybenzoate. This protection strategy ensures that only the phenolic hydroxyl group is deprotonated to form the nucleophilic phenoxide, which then attacks the primary alkyl halide, 4-bromo-1-butene, in a classic SN2 reaction.[3][5] Following the ether formation, the methyl ester is easily removed by saponification (base-catalyzed hydrolysis) to yield the desired carboxylic acid.
Workflow for 4-(3-Butenyloxy)benzoic Acid Synthesis
Caption: Experimental workflow for the synthesis of the carboxylic acid precursor.
Detailed Protocol 1.1: Synthesis of Methyl 4-(3-butenyloxy)benzoate
This protocol details the O-alkylation of methyl 4-hydroxybenzoate using 4-bromo-1-butene.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Methyl 4-hydroxybenzoate | 152.15 | 10.0 g | 65.7 | 1.0 |
| 4-Bromo-1-butene | 135.00 | 10.6 g (7.6 mL) | 78.9 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 22.7 g | 164.3 | 2.5 |
| Acetone | 58.08 | 250 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-hydroxybenzoate (10.0 g, 65.7 mmol) and anhydrous potassium carbonate (22.7 g, 164.3 mmol).
-
Add 250 mL of acetone to the flask.
-
While stirring vigorously, add 4-bromo-1-butene (7.6 mL, 78.9 mmol) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
After cooling to room temperature, filter the inorganic salts through a pad of Celite and wash the filter cake with additional acetone.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product, methyl 4-(3-butenyloxy)benzoate, typically as a pale yellow oil or solid. This crude product is often of sufficient purity for the subsequent hydrolysis step.
Detailed Protocol 1.2: Hydrolysis to 4-(3-Butenyloxy)benzoic Acid
This protocol describes the saponification of the intermediate ester.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Crude Methyl 4-(3-butenyloxy)benzoate | 206.23 | ~13.5 g | ~65.7 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 5.26 g | 131.4 | 2.0 |
| Methanol | 32.04 | 100 mL | - | - |
| Water | 18.02 | 100 mL | - | - |
| Hydrochloric Acid (6M) | - | As needed | - | - |
Procedure:
-
Dissolve the crude methyl 4-(3-butenyloxy)benzoate from the previous step in 100 mL of methanol in a 500 mL round-bottom flask.
-
In a separate beaker, dissolve sodium hydroxide (5.26 g, 131.4 mmol) in 100 mL of water.
-
Add the NaOH solution to the methanolic solution of the ester.
-
Heat the mixture to reflux for 2-4 hours, until TLC analysis indicates the complete disappearance of the starting ester.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with ~100 mL of water and cool in an ice bath.
-
While stirring, slowly acidify the solution by adding 6M HCl dropwise. A white precipitate will form. Continue adding acid until the pH is approximately 2.
-
Collect the white solid by vacuum filtration, washing thoroughly with cold deionized water to remove inorganic salts.
-
Dry the product, 4-(3-butenyloxy)benzoic acid, under high vacuum to a constant weight.
Part 2: Synthesis of Precursor 2: 4-Cyanophenol
Principle and Strategy
4-Cyanophenol (p-hydroxybenzonitrile) is a commercially available compound. However, for a comprehensive guide, its synthesis is included. Several routes exist for its preparation.[6] A robust laboratory-scale method involves the nucleophilic aromatic substitution of an activated aryl halide, such as 4-fluorobenzonitrile, with a hydroxide source.[6] In this reaction, a strong base like sodium methoxide is used, which is subsequently hydrolyzed. The reaction proceeds by attack of the nucleophile on the carbon bearing the fluorine atom, facilitated by the electron-withdrawing nature of the cyano group. Subsequent acidification protonates the resulting phenoxide to yield 4-cyanophenol.[6]
Workflow for 4-Cyanophenol Synthesis
Caption: Experimental workflow for the synthesis of the phenol precursor.
Detailed Protocol 2.1: Synthesis of 4-Cyanophenol
This protocol is adapted from established literature procedures.[6]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mol) | Equiv. |
| 4-Fluorobenzonitrile | 121.11 | 121 g | 1.0 | 1.0 |
| Sodium Methoxide (30% in MeOH) | 54.02 (solid) | 360 g | 2.0 | 2.0 |
| Hydrochloric Acid (36%) | 36.46 | ~105 g | As needed | - |
Procedure:
-
Caution: This reaction is performed under high temperature and pressure and requires a suitable autoclave and appropriate safety precautions.
-
Charge a clean, dry 1 L autoclave with a 30% solution of sodium methoxide in methanol (360 g, containing ~2.0 mol of NaOMe).
-
Add 4-fluorobenzonitrile (121 g, 1.0 mol) to the autoclave.
-
Seal the autoclave and purge the system with nitrogen gas to create an inert atmosphere.
-
Heat the autoclave to 220 °C. The internal pressure will rise to approximately 6.0 MPa.
-
Maintain these conditions with stirring for 5 hours.
-
After the reaction period, stop heating and rapidly cool the autoclave using its cooling system.
-
Once at room temperature, vent any remaining pressure and carefully open the autoclave.
-
Transfer the reaction mixture to a suitable beaker and filter any insoluble materials.
-
Acidify the filtrate with concentrated hydrochloric acid (~105 g) until the pH of the solution reaches 4. A white product will precipitate.
-
Collect the 4-cyanophenol by vacuum filtration, wash with cold water, and dry under vacuum to a constant weight.
Part 3: Final Esterification to Yield 4-Cyanophenyl 4-(3-Butenyloxy)benzoate
Principle and Strategy
The final step is the formation of an ester bond between a carboxylic acid and a phenol. Standard Fischer esterification is generally inefficient for phenols. A superior method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7] The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic phenol. DMAP acts as an acyl transfer catalyst, forming an even more reactive N-acylpyridinium species, which accelerates the reaction significantly. The main byproduct, dicyclohexylurea (DCU), is a solid that precipitates from most organic solvents, simplifying purification.[7]
Workflow for Final Esterification
Caption: Experimental workflow for the final DCC/DMAP coupling reaction.
Detailed Protocol 3.1: Synthesis of 4-Cyanophenyl 4-(3-Butenyloxy)benzoate
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-(3-Butenyloxy)benzoic Acid | 192.21 | 5.0 g | 26.0 | 1.0 |
| 4-Cyanophenol | 119.12 | 3.4 g | 28.6 | 1.1 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 5.9 g | 28.6 | 1.1 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.32 g | 2.6 | 0.1 |
| Dichloromethane (DCM), dry | - | 150 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask, add 4-(3-butenyloxy)benzoic acid (5.0 g, 26.0 mmol), 4-cyanophenol (3.4 g, 28.6 mmol), and DMAP (0.32 g, 2.6 mmol).
-
Add 100 mL of dry dichloromethane and stir until all solids are dissolved.
-
Cool the flask in an ice bath to 0 °C.
-
In a separate beaker, dissolve DCC (5.9 g, 28.6 mmol) in 50 mL of dry dichloromethane.
-
Add the DCC solution dropwise to the cooled reaction mixture over 15-20 minutes.
-
Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow the reaction to stir at room temperature overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by vacuum filtration, washing the solid with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash successively with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to yield the pure 4-cyanophenyl 4-(3-butenyloxy)benzoate.[7][8]
Purification and Characterization
-
Purification: Intermediates are often purified by recrystallization or are used crude if of sufficient purity. The final product requires high purity, especially for liquid crystal applications, and is best purified by flash column chromatography followed by recrystallization.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of atoms.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., C≡N stretch, C=O ester stretch, C-O ether stretch).
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the final solid product.
-
Safety Precautions
-
Alkyl Halides: 4-Bromo-1-butene is a volatile and flammable liquid. It is an alkylating agent and should be handled with care in a well-ventilated fume hood.
-
DCC: Dicyclohexylcarbodiimide is a potent skin sensitizer and should not be allowed to come into contact with the skin. Always wear appropriate gloves.
-
Solvents: Dichloromethane is a suspected carcinogen. Acetone and methanol are flammable. All solvents should be handled in a fume hood.
-
High-Pressure Reactions: The synthesis of 4-cyanophenol as described involves high pressures and temperatures and must only be performed by trained personnel using certified equipment.[6]
-
General Hazards: The final product is listed as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1][2] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
References
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- MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether.
- Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- Tokyo Chemical Industry UK Ltd. (n.d.). 4-Cyanophenyl 4-(3-Butenyloxy)benzoate.
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- National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate.
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